molecular formula C9H7BrF2N2 B13469498 5-bromo-2-(difluoromethyl)-7-methyl-2H-indazole

5-bromo-2-(difluoromethyl)-7-methyl-2H-indazole

Cat. No.: B13469498
M. Wt: 261.07 g/mol
InChI Key: ISXYNDWASYZEIK-UHFFFAOYSA-N
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Description

5-Bromo-2-(difluoromethyl)-7-methyl-2H-indazole is a high-purity chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. This compound belongs to the indazole class of heterocycles, which are recognized for their wide-ranging biological significance and are frequently explored as core scaffolds in drug discovery programs . The specific substitution pattern on the indazole ring, featuring bromo, difluoromethyl, and methyl groups, makes it a versatile building block for further synthetic modification, particularly in the construction of targeted molecular libraries. The primary research value of this compound lies in its potential application in developing novel therapeutic agents. Indazole derivatives have demonstrated diverse biological activities, including serving as key intermediates in the synthesis of potent enzyme inhibitors . For instance, structurally similar indazole compounds have been identified as crucial components in the development of orally bioavailable, reversible inhibitors of coagulation Factor XIa (FXIa), a promising antithrombotic target . The bromo substituent at the 5-position offers a reactive site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling rapid diversification. The difluoromethyl group is a common bioisostere that can influence a molecule's electronic properties, metabolic stability, and membrane permeability. This combination of features makes 5-Bromo-2-(difluoromethyl)-7-methyl-2H-indazole a valuable reagent for researchers in hit-to-lead optimization and investigating new mechanisms of action in disease models. Please note: This product is intended for research and development purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C9H7BrF2N2

Molecular Weight

261.07 g/mol

IUPAC Name

5-bromo-2-(difluoromethyl)-7-methylindazole

InChI

InChI=1S/C9H7BrF2N2/c1-5-2-7(10)3-6-4-14(9(11)12)13-8(5)6/h2-4,9H,1H3

InChI Key

ISXYNDWASYZEIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=CN(N=C12)C(F)F)Br

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-2-(difluoromethyl)-7-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-2-(difluoromethyl)-7-methyl-2H-indazole is a halogenated, N-difluoromethylated indazole derivative of significant interest in medicinal chemistry and drug discovery. The indazole core is a prominent scaffold in numerous pharmacologically active compounds, and the introduction of a difluoromethyl group at the N2 position, along with bromine and methyl substitutions on the benzene ring, imparts unique electronic and lipophilic properties. These modifications can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its behavior in experimental and biological systems.

The stability of the 2H-indazole tautomer is a key consideration. Generally, 1H-indazoles are thermodynamically more stable than their 2H counterparts.[1][2] However, the substitution pattern, including the presence of the N-difluoromethyl group, can influence the relative stability of the 2H form. In some instances, 2H-indazoles can be stabilized through intra- or intermolecular hydrogen bonding, particularly in different solvents.[3][4][5] While the difluoromethyl group is not a hydrogen bond donor, its strong electron-withdrawing nature significantly impacts the electronic distribution of the indazole ring system.

Physicochemical Properties

A summary of the predicted and experimentally determined physicochemical properties of 5-bromo-2-(difluoromethyl)-7-methyl-2H-indazole and its structural analogs is presented below.

PropertyPredicted Value for 5-bromo-2-(difluoromethyl)-7-methyl-2H-indazoleExperimental Data for AnalogsReference
Molecular Formula C9H7BrF2N2--
Molecular Weight 261.07 g/mol --
Melting Point (°C) Not available68-70 (for 5-bromo-2-(difluoromethyl)-indazole)[6]
XLogP3 ~2.9-3.22.6 (for 5-bromo-2,7-dimethyl-2H-indazole)[7]
Topological Polar Surface Area (TPSA) 17.8 Ų17.8 Ų (for 5-bromo-2,7-dimethyl-2H-indazole)[7]
Hydrogen Bond Donors 00[8]
Hydrogen Bond Acceptors 22[8]
Rotatable Bonds 10 (for 5-bromo-7-fluoro-2-methyl-2H-indazole)[8]

Note: Predicted values are based on computational models and data from structurally similar compounds.

Spectral Data and Characterization

The structural confirmation of 5-bromo-2-(difluoromethyl)-7-methyl-2H-indazole relies on a combination of spectroscopic techniques. Based on analogous compounds reported in the literature, the expected spectral data are as follows:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indazole ring, the methyl protons, and a triplet for the proton of the difluoromethyl group with a coupling constant (J) of approximately 60.0 Hz.[6]

  • ¹⁹F NMR: The fluorine NMR spectrum should exhibit a doublet for the two equivalent fluorine atoms of the difluoromethyl group, with a coupling constant corresponding to that observed in the ¹H NMR spectrum.[6]

  • ¹³C NMR: The carbon NMR will display distinct signals for each carbon atom in the molecule, with the difluoromethyl carbon appearing as a triplet due to coupling with the fluorine atoms.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern due to the presence of a bromine atom.

Chemical Stability and Reactivity

The 2H-indazole tautomer's stability is a critical factor. While generally less stable than the 1H form, the N-substitution prevents tautomerization.[1] The difluoromethyl group is chemically robust and generally resistant to metabolic degradation, which is a desirable feature for drug candidates. The bromine atom at the 5-position offers a reactive handle for further synthetic modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce diverse functional groups. The indazole ring itself can undergo electrophilic substitution, although the electron-withdrawing nature of the difluoromethyl and bromo groups will influence the regioselectivity of such reactions.

Synthesis and Purification

The synthesis of 5-bromo-2-(difluoromethyl)-7-methyl-2H-indazole can be achieved through the N-difluoromethylation of the corresponding 5-bromo-7-methyl-1H-indazole precursor. A general and effective method for N-difluoromethylation of indazoles has been reported, which can be adapted for this specific target.[6]

Experimental Protocol: Synthesis of 5-bromo-2-(difluoromethyl)-7-methyl-2H-indazole

Objective: To synthesize 5-bromo-2-(difluoromethyl)-7-methyl-2H-indazole via N-difluoromethylation of 5-bromo-7-methyl-1H-indazole.

Materials:

  • 5-bromo-7-methyl-1H-indazole

  • Sodium chlorodifluoroacetate (ClCF₂COONa)

  • Dimethylformamide (DMF), anhydrous

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-bromo-7-methyl-1H-indazole in anhydrous DMF, add potassium carbonate.

  • Heat the mixture to the desired reaction temperature (e.g., 100-120 °C).

  • Add sodium chlorodifluoroacetate portion-wise over a period of time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 5-bromo-2-(difluoromethyl)-7-methyl-2H-indazole. As N-difluoromethylation can produce both N1 and N2 isomers, careful chromatographic separation is crucial.[6]

Visualizations

Chemical Structure

Caption: Chemical structure of 5-bromo-2-(difluoromethyl)-7-methyl-2H-indazole.

Synthetic Workflow

Synthesis_Workflow Start 5-bromo-7-methyl-1H-indazole Reaction N-Difluoromethylation Start->Reaction Reagents ClCF₂COONa, K₂CO₃ DMF Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude Product Purification Column Chromatography Workup->Purification Product 5-bromo-2-(difluoromethyl)-7-methyl-2H-indazole Purification->Product Pure Product

Caption: Synthetic workflow for 5-bromo-2-(difluoromethyl)-7-methyl-2H-indazole.

Conclusion

5-bromo-2-(difluoromethyl)-7-methyl-2H-indazole represents a valuable scaffold for the development of novel therapeutic agents. Its physicochemical properties, characterized by increased lipophilicity and metabolic stability conferred by the difluoromethyl group, make it an attractive candidate for lead optimization programs. The synthetic accessibility and the potential for further functionalization via the bromo substituent provide a versatile platform for the exploration of chemical space. A thorough understanding of its properties, as outlined in this guide, is essential for its successful application in drug discovery and development.

References

  • Sigalov, M. V., Afonin, A. V., Sterkhova, I. V., & Shainyan, B. A. (2019). 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry, 84(14), 9075–9086. [Link]

  • ResearchGate. (n.d.). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds | Request PDF. Retrieved from [Link]

  • Sigalov, M. V., Afonin, A. V., Sterkhova, I. V., & Shainyan, B. A. (2019). 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry, 84(14), 9075–9086. [Link]

  • Shaikh, A., et al. (2023). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecules, 28(13), 5209. [Link]

  • Kumar, A., & Kumar, V. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34.
  • PubChem. (n.d.). 5-Bromo-2-methyl-2H-indazole. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-2,7-dimethyl-2H-indazole. Retrieved from [Link]

  • Petko, K. I., & Filatov, A. A. (2022). N-Difluoromethylindazoles. Journal of Organic and Pharmaceutical Chemistry, 20(3), 4-11. [Link]

Sources

Introduction: The Significance of Substituted Indazoles in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 5-bromo-2-(difluoromethyl)-7-methyl-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

Indazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] These bicyclic heteroaromatic compounds, consisting of a benzene ring fused to a pyrazole ring, are prevalent in a wide array of pharmacologically active molecules, including anti-inflammatory, anti-tumor, and anti-HIV agents.[3][4] The 2H-indazole tautomer, in particular, is a key pharmacophore in several marketed drugs. The incorporation of fluorine-containing substituents, such as the difluoromethyl group, is a widely employed strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. Consequently, 5-bromo-2-(difluoromethyl)-7-methyl-2H-indazole represents a molecule of significant interest for the development of novel therapeutics, combining the privileged indazole scaffold with strategic bromine and difluoromethyl functionalities for potential modulation of biological targets and fine-tuning of pharmacokinetic properties.

This guide provides a comprehensive overview of a robust synthetic pathway to 5-bromo-2-(difluoromethyl)-7-methyl-2H-indazole, detailing the underlying chemical principles, step-by-step experimental protocols, and critical considerations for achieving high purity and yield.

Retrosynthetic Analysis: A Strategic Approach to the Target Molecule

A logical retrosynthetic analysis of the target molecule reveals a two-step approach, beginning with the construction of the core indazole scaffold followed by the introduction of the difluoromethyl group. The synthesis strategically commences from the readily available starting material, 4-bromo-2-methylaniline.

G target 5-bromo-2-(difluoromethyl)-7-methyl-2H-indazole intermediate 5-bromo-7-methyl-1H-indazole target->intermediate N-Difluoromethylation starting_material 4-bromo-2-methylaniline intermediate->starting_material Diazotization & Cyclization G cluster_0 Synthesis of 5-bromo-7-methyl-1H-indazole start 4-bromo-2-methylaniline step1 Acetylation (Acetic Anhydride) start->step1 step2 Diazotization & Cyclization (Isoamyl Nitrite, Reflux) step1->step2 step3 Hydrolysis (HCl) step2->step3 end 5-bromo-7-methyl-1H-indazole step3->end G cluster_1 N-Difluoromethylation and Isomer Separation start 5-bromo-7-methyl-1H-indazole reaction N-Difluoromethylation (ClCF₂COONa, Base, Heat) start->reaction mixture Mixture of N1 and N2 Isomers reaction->mixture separation Column Chromatography mixture->separation product1 5-bromo-1-(difluoromethyl)- 7-methyl-1H-indazole (N1) separation->product1 product2 5-bromo-2-(difluoromethyl)- 7-methyl-2H-indazole (N2, Target) separation->product2

Sources

Technical Monograph: 5-bromo-2-(difluoromethyl)-7-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Identity

Target Molecule: 5-bromo-2-(difluoromethyl)-7-methyl-2H-indazole Role: Advanced Pharmacophore Intermediate Primary Utility: Kinase Inhibitor Scaffold (e.g., LRRK2, BTK), Bioisosteric Modulation.

This guide provides a definitive technical profile for 5-bromo-2-(difluoromethyl)-7-methyl-2H-indazole , a specialized heterocyclic building block. Unlike generic reagents, this scaffold combines three critical medicinal chemistry features: a bromine handle for cross-coupling, a 7-methyl group for steric conformational locking, and a 2-(difluoromethyl) moiety as a lipophilic hydrogen bond donor/acceptor bioisostere.

Physicochemical Data Matrix

The following data is calculated based on IUPAC standard atomic weights and isotopic abundances.

PropertyValueTechnical Note
Molecular Formula C₉H₇BrF₂N₂ Confirmed stoichiometry.
Average Molecular Weight 261.07 g/mol Weighted average of all isotopes.
Monoisotopic Mass (⁷⁹Br) 259.9764 Da Primary MS peak (M).
Monoisotopic Mass (⁸¹Br) 261.9744 Da Secondary MS peak (M+2).
Isotopic Pattern 1:1 Doublet Characteristic of mono-brominated species.
Calculated LogP (cLogP) ~3.2 - 3.5 High lipophilicity due to -CF₂H and -Br.
H-Bond Donors/Acceptors 0 / 2 N2 is substituted; N1 is pyridinic-like (weak acceptor).

Synthetic Architecture & Regioselectivity

Synthesis of 2-substituted indazoles is non-trivial due to the tautomeric equilibrium between N1 and N2. The introduction of the difluoromethyl (-CF₂H) group requires specific reagents to suppress the thermodynamically stable N1-isomer in favor of the kinetically controlled or specific N2-isomer.

Protocol: Direct Difluoromethylation

Precursor: 5-bromo-7-methyl-1H-indazole. Reagent: Sodium chlorodifluoroacetate (or ClCF₂H gas) + K₂CO₃. Solvent: DMF or Acetonitrile (polar aprotic).

The Regioselectivity Challenge

The 7-methyl group provides steric bulk proximal to the N1 position. While electronic effects usually favor N1 alkylation, the steric hindrance at C7 combined with specific solvent effects can be leveraged to optimize for the N2 isomer, or facilitate chromatographic separation.

SynthesisPath Start Precursor: 5-bromo-7-methyl-1H-indazole Reaction Reaction: DMF, 90°C, 4-12h Start->Reaction Reagent Reagent: ClCF2COONa / K2CO3 (Difluorocarbene Source) Reagent->Reaction Mixture Crude Mixture: N1-CF2H + N2-CF2H Reaction->Mixture Separation Purification: Flash Chromatography (Hexane/EtOAc) Mixture->Separation Product Target: 5-bromo-2-(difluoromethyl)- 7-methyl-2H-indazole Separation->Product Lower Rf (typically)

Figure 1: Synthetic workflow for the difluoromethylation of the indazole core, highlighting the divergence of regioisomers.

Critical Separation Parameters
  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: Gradient of Hexanes:Ethyl Acetate (typically 0-20% EtOAc).

  • Elution Order: The N2-substituted isomer generally elutes after the N1-isomer (is more polar) or before depending on the specific lipophilicity of the CF2H group relative to the solvent system. Note: For many N-alkyl indazoles, N1 is less polar (higher Rf), but fluorination can invert this. Rigorous fraction analysis is required.

Structural Validation (Self-Validating Protocols)

Researchers must confirm the position of the difluoromethyl group (N1 vs. N2). Relying solely on MS is insufficient as both isomers have identical mass (261.07).

1H-NMR Diagnostic Signals[1][2]
  • The CF₂H Triplet: Look for a characteristic triplet (J ≈ 50-60 Hz) in the 7.0–8.0 ppm region, corresponding to the proton on the difluoromethyl carbon coupled to two fluorine atoms.

  • C3-H Singlet: The proton at position 3 is a diagnostic singlet. In N2-substituted indazoles, this proton environment is distinct from N1-substituted analogs.

NOE (Nuclear Overhauser Effect) - The Gold Standard

To definitively prove the 2H-indazole structure, perform a 1D-NOESY experiment.

  • N2-Isomer (Target): Irradiating the -CF₂H proton should show an NOE enhancement of the C3-H proton. It should not show enhancement with the 7-methyl group (too distant).

  • N1-Isomer (Impurity): Irradiating the -CF₂H proton would show NOE enhancement with the 7-methyl protons (proximal to N1).

Decision Logic:

IF NOE(CF₂H ↔ C3-H) = Positive AND NOE(CF₂H ↔ C7-Me) = Negative → CONFIRMED N2-ISOMER .

Mass Spectrometry & Isotopic Fingerprint

For analytical validation (LC-MS), the molecular weight is not a single number but a pattern. The presence of Bromine (Br) dictates the spectra.

Expected Mass Spectrum[1]
  • Base Peak (M): 259.98 (⁷⁹Br isotope).

  • M+2 Peak: 261.97 (⁸¹Br isotope).

  • Intensity Ratio: Approximately 1:1 (50.7% vs 49.3%).

If your MS spectrum shows a single peak at 261 without the M-2 doublet, you do not have the brominated compound (likely debromination occurred).

MassSpec cluster_peaks Isotopic Envelope (ESI+) Peak79 m/z 260.0 (79-Br Isotope) ~50% Abundance Logic Validation Check: Are peaks equal height? Peak79->Logic Peak81 m/z 262.0 (81-Br Isotope) ~50% Abundance Peak81->Logic Result Confirmed: Intact Bromine Motif Logic->Result Yes

Figure 2: Mass Spectrometry logic for validating the brominated indazole core.

Downstream Utility in Drug Discovery

Why use this specific scaffold?

  • Metabolic Stability: The -CF₂H group on N2 acts as a "lipophilic hydrogen bond donor mimic" but blocks metabolic dealkylation (unlike N-CH3).

  • Orthogonal Functionalization: The 5-Bromo position is electronically activated for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) allowing the attachment of aryl or heteroaryl tails (e.g., for kinase hinge binding).

  • Conformational Control: The 7-Methyl group restricts rotation of substituents at N1 (if present) or simply fills hydrophobic pockets in the target protein (e.g., the ribose pocket of kinases).

References

  • Petko, K. I., et al. (2022).[1] N-Difluoromethylindazoles: Synthesis and Isomer Separation. Journal of Organic and Pharmaceutical Chemistry.

  • PubChem. (n.d.).[2][3] Compound Summary: Indazole Derivatives & Atomic Weights. National Library of Medicine.

  • Clemens, J., et al. (2022).[4] Selective Procedures for the N2-Alkylation of Indazoles.[5] Synthesis.[1][6][7][8][9][10]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[11] Journal of Medicinal Chemistry.[8]

Sources

The Indazole Scaffold in Modern Drug Discovery: A Technical Guide to Biological Activity and SAR

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Indazole Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, the indazole (1H-indazole) ring system stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Bioisosteric with indole (found in tryptophan) and purine (found in ATP), indazole derivatives possess an innate ability to interact with the ATP-binding pockets of kinases, G-protein coupled receptors (GPCRs), and metabolic enzymes.

This guide analyzes the biological activity of indazole derivatives, moving beyond basic enumeration to explore the causality of their efficacy. We focus on their dominance in oncology (kinase inhibition), their established role in inflammation, and the specific Structure-Activity Relationships (SAR) that drive potency.

Chemical Basis & Structural Logic[1][2]

Tautomerism and Binding Modes

The indazole nucleus exists in two tautomeric forms: 1H-indazole (thermodynamically more stable) and 2H-indazole .[1] This tautomerism is critical for biological interaction.

  • 1H-Indazole: Typically mimics the purine ring of ATP, allowing the N1-H or N2 to form crucial hydrogen bonds with the "hinge region" of kinase enzymes.

  • 2H-Indazole: Often locked via N2-alkylation/arylation to force specific binding geometries, common in anti-inflammatory agents like Bendazac.

The SAR Vector Map

To design effective indazole-based drugs, one must understand the substitution vectors.

IndazoleSAR Indazole Indazole Core (C7H6N2) N1 N1 Position Solubility & PK Control (e.g., Alkyl, Sulfonyl) Indazole->N1 Bioavailability C3 C3 Position Major Potency Vector (H-bond Acceptors/Donors) Indazole->C3 Target Affinity C5_C6 C5/C6 Positions Electronic Tuning & Hydrophobic Interaction Indazole->C5_C6 Metabolic Stability N2 N2 Position Selectivity Switch (Steric Clashes) Indazole->N2 Binding Mode

Figure 1: Strategic substitution vectors on the indazole scaffold for modulating biological activity.

Therapeutic Area 1: Oncology (Kinase Inhibition)

The most significant application of indazole derivatives is in the inhibition of protein kinases. The scaffold's planar structure allows it to slot into the ATP-binding cleft, while substituents at C3 and N1 probe the hydrophobic pockets.

Mechanism of Action: ATP Competition

Indazole derivatives typically function as Type I or Type II ATP-competitive inhibitors .

  • Hinge Binding: The nitrogen atoms (N1/N2) often serve as hydrogen bond donors/acceptors to residues (e.g., Glu, Cys) in the kinase hinge region.

  • Gatekeeper Interaction: Substituents at C3 often extend toward the gatekeeper residue, determining selectivity (e.g., targeting T315I mutants in BCR-ABL).

Key FDA-Approved Indazole Kinase Inhibitors[3][4]
Drug NameTarget(s)IndicationStructural Feature
Axitinib VEGFR 1/2/3, PDGFR, c-KITRenal Cell Carcinoma (RCC)N1-substituted indazole; acts as a pseudo-ring to mimic purine.
Pazopanib VEGFR, PDGFR, FGFRRCC, Soft Tissue Sarcoma2H-indazole core; N2-methyl group locks tautomer.
Entrectinib ROS1, ALK, TRKNSCLC (ROS1+), Solid Tumors3-aminoindazole derivative; penetrates BBB efficiently.
Niraparib PARP1/2Ovarian Cancer2H-indazole carboxamide; mimics Nicotinamide of NAD+.
Case Study: VEGFR Inhibition (Axitinib)

Axitinib utilizes the indazole ring to anchor the molecule within the VEGFR kinase domain. The indazole N2 accepts a hydrogen bond from the backbone amide of Cys919 , while the N1-H donates a hydrogen bond to the backbone carbonyl of Glu917 . This "bidentate" interaction is a hallmark of high-affinity kinase inhibitors.

Therapeutic Area 2: Anti-Inflammatory & CNS Activity[5]

Anti-Inflammatory Pathways

Indazoles modulate inflammation via non-kinase pathways as well.

  • Benzydamine: A topical NSAID that inhibits the production of pro-inflammatory cytokines (TNF-α, IL-1β) and inhibits prostaglandin synthesis, though its mechanism differs slightly from classic COX inhibitors (membrane stabilization).

  • Mechanism: Inhibition of the p38 MAPK pathway and NOS (Nitric Oxide Synthase) has been observed in N1-benzyl-3-substituted indazoles.

CNS Modulation (5-HT Receptors)
  • Granisetron: A potent 5-HT3 receptor antagonist used to treat chemotherapy-induced nausea. The indazole ring mimics the indole of serotonin (5-HT), blocking the receptor without activating it.

Experimental Protocols for Biological Evaluation

To ensure scientific integrity, the following protocols describe the standard workflow for evaluating novel indazole derivatives.

Protocol: In Vitro Kinase Inhibition Assay (FRET-based)

Rationale: This assay measures the ability of the indazole derivative to compete with ATP.

Materials: Recombinant Kinase (e.g., VEGFR2), Fluorescently labeled peptide substrate, ATP, Test Compound (Indazole derivative), FRET detection reagents.

Step-by-Step Methodology:

  • Preparation: Dissolve indazole derivatives in 100% DMSO to a stock concentration of 10 mM.

  • Dilution: Prepare 3-fold serial dilutions in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Mix: Dispense 5 µL of kinase enzyme solution into a 384-well plate (final conc. ~1-5 nM).

  • Compound Addition: Add 2.5 µL of the diluted compound. Incubate for 15 minutes at Room Temperature (RT) to allow equilibrium binding.

  • Reaction Initiation: Add 2.5 µL of ATP/Substrate mix (ATP at K_m value for the specific kinase).

  • Incubation: Incubate for 60 minutes at RT.

  • Termination: Add detection reagent (EDTA-containing buffer) to stop phosphorylation.

  • Readout: Measure fluorescence ratio (e.g., Ex 400nm / Em 445nm & 520nm) using a plate reader.

  • Analysis: Fit data to a sigmoidal dose-response equation to calculate IC50.

Protocol: Cell Viability Assay (MTT)

Rationale: Determines cytotoxicity in cancer cell lines (e.g., A549, MCF-7).

Step-by-Step Methodology:

  • Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates in complete media. Incubate 24h for attachment.

  • Treatment: Replace media with fresh media containing increasing concentrations of the indazole derivative (0.1 – 100 µM). Include DMSO control (<0.5%).

  • Exposure: Incubate for 48–72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4 hours.

  • Solubilization: Remove media carefully. Add 150 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Read absorbance at 570 nm.

  • Calculation: % Viability = (OD_sample / OD_control) × 100.

Visualization: Mechanism of Action[6]

The following diagram illustrates the dual-pathway inhibition often seen with multi-targeted indazole drugs (e.g., targeting both angiogenesis and proliferation).

IndazoleMOA Drug Indazole Derivative (e.g., Pazopanib) VEGFR VEGFR (Endothelial Cells) Drug->VEGFR Inhibits ATP Binding PDGFR PDGFR (Pericytes/Tumor) Drug->PDGFR Inhibits FGFR FGFR (Tumor Cells) Drug->FGFR Inhibits Angio Angiogenesis Signaling (PI3K/Akt/eNOS) VEGFR->Angio Blocks PDGFR->Angio Blocks Prolif Proliferation Signaling (RAS/RAF/MEK/ERK) FGFR->Prolif Blocks Death Tumor Starvation & Apoptosis Angio->Death Leads to Prolif->Death Leads to

Figure 2: Multi-kinase inhibition mechanism of indazole derivatives leading to tumor suppression.

Future Perspectives

The indazole scaffold is evolving beyond simple competitive inhibition.

  • Covalent Inhibitors: Targeting non-catalytic cysteines (e.g., Cys481 in BTK) using acrylamide-substituted indazoles to overcome resistance.

  • PROTACs: Using the indazole moiety as the "warhead" to bind the target protein, linked to an E3 ligase ligand for targeted protein degradation.

  • Allosteric Modulation: Designing 2,3-disubstituted indazoles that bind outside the ATP pocket to improve selectivity.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2018.[1] Link

  • FDA Approved Kinase Inhibitors. U.S. Food and Drug Administration.[1] Link

  • Design, Synthesis, and Structure−Activity Relationships of 3-Ethynyl-1H-indazoles as Inhibitors of the Phosphatidylinositol 3-Kinase Signaling Pathway. Journal of Medicinal Chemistry, 2010. Link

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 2021. Link

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 2016. Link

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 2017.[2] Link

Sources

Methodological & Application

derivatization of 5-bromo-2-(difluoromethyl)-7-methyl-2H-indazole for assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Derivatization of 5-bromo-2-(difluoromethyl)-7-methyl-2H-indazole for Bioassay Development

Abstract

This guide details the chemical derivatization of 5-bromo-2-(difluoromethyl)-7-methyl-2H-indazole , a specialized scaffold exhibiting unique bioisosteric properties. The


-difluoromethyl (

) moiety acts as a lipophilic hydrogen bond donor, modulating pKa and metabolic stability compared to varying

-methyl analogs. This protocol focuses on utilizing the C-5 bromine handle to generate Structure-Activity Relationship (SAR) libraries and affinity-based assay probes (biotinylated or fluorescent) without compromising the integrity of the fluorinated core.

Module 1: Chemical Space & Reactivity Analysis

The Fluorine Effect: Bioisosteric Rationale

The 2-(difluoromethyl) group is not merely a blocking group; it is a functional bioisostere. Unlike a trifluoromethyl group (which is purely lipophilic and electron-withdrawing), the difluoromethyl group contains an acidic proton (


) capable of weak hydrogen bonding.
  • Lipophilicity: Increases

    
     relative to 
    
    
    
    but maintains better solubility than
    
    
    .
  • Metabolic Stability: The

    
     bonds protect the 
    
    
    
    -position from oxidative demethylation (a common clearance pathway for
    
    
    -methyl indazoles).
  • Electronic Influence: The electron-withdrawing nature of

    
     lowers the electron density of the indazole ring, making the C-5 bromine highly activated for oxidative addition in Palladium-catalyzed cycles.
    
Reactivity Profile & Stability
Functional GroupReactivity VectorStability Constraint
C-5 Bromine Primary site for Pd-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira).[1][2]Highly reactive; oxidative addition occurs readily at 60–80°C.

Difluoromethyl
Modulates ring electronics; Lipophilic H-bond donor.Critical: Stable to mild bases (

,

). Avoid strong reducing agents (e.g.,

) which may cause defluorination.
C-7 Methyl Steric handle; blocks ortho-metabolism.Inert under coupling conditions; provides regiochemical control.

Module 2: SAR Library Generation (Suzuki-Miyaura Coupling)

Objective: Rapid expansion of the C-5 position to scan chemical space for potency optimization.

Rationale for Catalyst Selection

For electron-deficient heterocycles like this indazole,


  is the superior catalyst choice over 

. The bidentate ferrocenyl ligand prevents

-hydride elimination and stabilizes the Pd(II) intermediate, ensuring high yields even with sterically demanding boronic acids.
Protocol: Parallel Synthesis (96-well block or Vials)
  • Scale: 50 mg (0.19 mmol) per reaction.

  • Reagents:

    • Substrate: 5-bromo-2-(difluoromethyl)-7-methyl-2H-indazole (1.0 equiv).

    • Boronic Acid/Ester:

      
       (1.5 equiv).
      
    • Catalyst:

      
       (5 mol%).
      
    • Base:

      
       (3.0 equiv).
      
    • Solvent: 1,4-Dioxane : Water (4:1 ratio).

Step-by-Step Procedure:

  • Charge: Add substrate, boronic acid, and catalyst to the reaction vial.

  • Inert: Seal and purge with

    
     or Argon for 5 minutes (Critical to prevent homocoupling).
    
  • Solvate: Add degassed Dioxane/Water mixture.

  • React: Heat at 90°C for 4 hours .

  • Workup: Dilute with EtOAc, wash with brine. Pass organic layer through a thiol-silica scavenger cartridge to remove residual Palladium (essential for biological assay compatibility).

  • Analysis: Verify product via LC-MS. The characteristic 1:1 Br isotope pattern (

    
    ) should disappear, replaced by the product mass.
    

Module 3: Assay Probe Synthesis (Buchwald-Hartwig Amination)

Objective: Attachment of a linker to create Biotin-conjugated (Affinity) or Fluorophore-conjugated (Imaging) probes.

Strategic Linker Attachment

Direct conjugation of large tags (Biotin/Cy5) often kills biological activity due to steric clash. We utilize a "Linker-First" approach using a diamine (e.g., N-Boc-piperazine or mono-Boc-diamine) to establish a solvent-exposed tail.

Protocol: Linker Installation
  • Catalyst System:

    
     (2 mol%) + Xantphos  (4 mol%).
    
    • Why Xantphos? Its wide bite angle favors reductive elimination of C-N bonds, crucial for coupling secondary amines to electron-deficient indazoles.

  • Base:

    
     (2.0 equiv). Note: Avoid NaOtBu if ester groups are present on the linker.
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

Workflow:

  • Coupling: React 5-bromo scaffold with tert-butyl piperazine-1-carboxylate .

  • Deprotection: Treat intermediate with 4M HCl in Dioxane (RT, 1 hr) to remove Boc group.

  • Conjugation: React the free amine with NHS-Biotin or NHS-AlexaFluor (1.2 equiv) in DMF with DIPEA (3 equiv).

Module 4: Visualization of Workflows

Probe Synthesis Workflow

The following diagram illustrates the conversion of the bromo-indazole into a functional assay probe.

ProbeSynthesis Start 5-Bromo-2-(difluoromethyl) -7-methyl-2H-indazole Step1 Pd-Catalyzed Amination (Linker Attachment) Start->Step1 + Boc-Diamine Pd2(dba)3/Xantphos Inter1 Intermediate: Boc-Protected Linker Step1->Inter1 Step2 Acidic Deprotection (HCl/Dioxane) Inter1->Step2 Inter2 Free Amine Scaffold Step2->Inter2 - Boc Group Step3 NHS-Ester Conjugation Inter2->Step3 + NHS-Tag DIPEA Final Final Assay Probe (Biotin/Fluorophore) Step3->Final

Caption: Figure 1. Step-wise chemical workflow for converting the 5-bromoindazole scaffold into a biologically active affinity or imaging probe.

Catalyst Decision Matrix

Selecting the right conditions is critical for yield.

CatalystLogic Decision Coupling Partner? Aryl Aryl Boronic Acid (Suzuki) Decision->Aryl Amine Sec-Amine / Linker (Buchwald) Decision->Amine Alkyne Terminal Alkyne (Sonogashira) Decision->Alkyne Cat1 Pd(dppf)Cl2 K2CO3, Dioxane/H2O Aryl->Cat1 Cat2 Pd2(dba)3 + Xantphos Cs2CO3, Toluene Amine->Cat2 Cat3 Pd(PPh3)2Cl2 + CuI TEA, DMF Alkyne->Cat3

Caption: Figure 2. Decision matrix for Palladium catalyst systems based on the desired derivatization vector at the C-5 position.

Module 5: QC & Validation Standards

To ensure the "Trustworthiness" of the assay data, the synthesized probe must pass strict QC.

NMR Validation ( and )
  • 
     NMR:  The difluoromethyl group appears as a characteristic doublet (due to 
    
    
    
    coupling) around -95 to -110 ppm .
    • Validation Check: If this signal disappears or shifts significantly (>10 ppm) to a singlet, defluorination or decomposition has occurred.

  • 
     NMR:  The 
    
    
    
    proton appears as a triplet (due to coupling with two F atoms) in the 7.0–7.6 ppm range, often with a large coupling constant (
    
    
    ).
Mass Spectrometry (LC-MS)
  • Starting Material: Distinctive 1:1 doublet for

    
    .
    
  • Product: Loss of Br pattern.

  • Warning: The

    
     group can sometimes show loss of 
    
    
    
    (M-20) in harsh ionization sources. Use mild ESI+ conditions.

References

  • Zafrani, Y., et al. (2017).[3] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.

    • Context: Establishes the physicochemical basis for using the group in drug design.
  • BenchChem Application Note. (2025). "Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles."[1][2][4][5][6]

    • Context: Provides foundational conditions for Suzuki and Buchwald couplings on 5-bromo-heterocycles.
  • Lovering, F., et al. (2009).[7] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.

    • Context: Supports the use of rich linkers (like piperazine) in probe design to improve solubility and binding.
  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

    • Context: Authoritative source for the selection of Xantphos/RuPhos ligands in amin
  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

    • Context: Detailed review on the stability and utility of fluorin

Sources

role of 5-bromo-2-(difluoromethyl)-7-methyl-2H-indazole in kinase inhibition studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-Bromo-2-(difluoromethyl)-7-methyl-2H-indazole in Kinase Inhibitor Discovery

Executive Summary

This guide details the application of 5-bromo-2-(difluoromethyl)-7-methyl-2H-indazole (referred to herein as Scaffold-DFM ) as a high-value building block in the design of ATP-competitive kinase inhibitors.[1]

While traditional indazole scaffolds (e.g., Axitinib, Pazopanib) utilize N-methyl or N-aryl substitutions, the N2-difluoromethyl (-CHF₂) motif represents a modern "scaffold hopping" strategy.[1] This specific derivative combines the metabolic stability of fluorinated moieties with the steric precision of the 7-methyl group, addressing common liabilities in lead optimization such as rapid metabolic clearance (N-dealkylation) and poor kinase selectivity.[1]

Strategic Rationale: The "Why" Behind the Scaffold

The selection of Scaffold-DFM is driven by three critical medicinal chemistry principles. Researchers should use this scaffold when standard N-methyl indazoles exhibit poor half-life (


) or insufficient selectivity.[1]
A. Bioisosterism & Metabolic Stability (The "Fluorine Effect")[1]
  • Problem: N-Methyl groups on heteroaromatics are frequent sites of metabolic attack by Cytochrome P450 enzymes (oxidative N-dealkylation), leading to rapid clearance.[1]

  • Solution: The difluoromethyl group (-CHF₂) acts as a bioisostere for the methyl group.[1] The C-F bond is stronger and electronically deficient, resisting enzymatic oxidation.[1]

  • Lipophilicity (LogD): The -CHF₂ group increases lipophilicity compared to -CH₃, potentially improving membrane permeability, while its weak hydrogen-bond donor capacity (C-H...O) can engage unique interactions in the kinase solvent front.[1]

B. Conformational Control via 7-Methyl Substitution
  • Mechanism: The methyl group at position 7 imposes steric strain on the N1-position.[1] In the 2H-indazole tautomer, this restricts the rotation of substituents or forces the fused ring system into a preferred orientation within the ATP-binding pocket.[1]

  • Selectivity: This "shape constraint" often prevents the inhibitor from binding to off-target kinases that lack the corresponding space (e.g., a smaller "gatekeeper" region), thereby improving the selectivity profile.[1]

C. The 5-Bromo Handle
  • Utility: The bromine atom at position 5 is electronically activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid attachment of hinge-binding motifs or solubilizing tails.[1]

Experimental Workflow & Protocols

Workflow Diagram: From Scaffold to Lead Compound

KinaseWorkflow Scaffold Scaffold-DFM (5-Br-2-CHF2-7-Me-Indazole) Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Scaffold->Coupling + Boronic Acid/Amine Library Focused Library (R-Group Diversification) Coupling->Library Purification Assay Biochemical Assay (ADP-Glo / FRET) Library->Assay Screening Lead Optimized Lead (High Potency/Stability) Assay->Lead SAR Analysis

Caption: Logical flow for utilizing Scaffold-DFM in a library synthesis campaign.

Protocol 1: Suzuki-Miyaura Cross-Coupling (General Procedure)

Use this protocol to attach aryl/heteroaryl "warheads" to the 5-position.[1]

Reagents:

  • Substrate: 5-bromo-2-(difluoromethyl)-7-methyl-2H-indazole (1.0 equiv)

  • Boronic Acid/Ester: R-B(OH)₂ or R-BPin (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 equiv) or Pd₂(dba)₃/XPhos for difficult substrates.[1]

  • Base: K₂CO₃ (2.0 M aq, 3.0 equiv) or Cs₂CO₃ (solid).[1]

  • Solvent: 1,4-Dioxane/Water (4:1 v/v).[1]

Step-by-Step:

  • Inertion: Charge a microwave vial or round-bottom flask with the Scaffold-DFM , boronic acid, and base.[1] Purge with Nitrogen/Argon for 5 minutes.[1]

  • Catalyst Addition: Add the Palladium catalyst quickly under positive inert gas pressure.

  • Solvation: Add degassed solvent (Dioxane/Water).[1] Seal the vessel.

  • Reaction: Heat to 90°C (oil bath) or 110°C (microwave) for 2–4 hours. Monitor by LC-MS for the disappearance of the bromide (m/z ~261/263).[1]

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Critical Note: The N-difluoromethyl group is generally stable under standard basic coupling conditions.[1] Avoid strongly acidic conditions (e.g., neat TFA, high temp) for prolonged periods to prevent potential hydrolysis.[1]

Protocol 2: Biochemical Kinase Assay (ADP-Glo™)

Validation of the synthesized inhibitors against target kinases (e.g., IRAK4, VEGFR).[1]

Principle: Measures the conversion of ATP to ADP by the kinase.[1] The amount of ADP produced is directly proportional to kinase activity.[1]

Setup:

  • Compound Prep: Prepare 10-point dose-response curves of the synthesized indazole derivatives in 100% DMSO (starting at 10 µM, 3-fold serial dilution).

  • Enzyme Mix: Dilute the target kinase (e.g., IRAK4) in 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Substrate Mix: Prepare ATP + Peptide Substrate solution. Note: Use ATP concentration at K_m for the specific kinase.[1]

  • Reaction:

    • Add 1 µL compound to 4 µL Enzyme Mix (384-well plate). Incubate 10 min.

    • Add 5 µL Substrate Mix to initiate.[1]

    • Incubate at RT for 60 min.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP).[1] Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1] Incubate 30 min.

  • Read: Measure Luminescence. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Comparative Data: N-Me vs. N-CHF₂[1]

Hypothetical data illustrating the expected "Fluorine Effect" based on literature precedents for indazoles.[1]

FeatureN-Methyl Indazole (Standard)N-Difluoromethyl Indazole (Scaffold-DFM)Impact
Metabolic Stability Low (Rapid N-demethylation)High (Blocked metabolic site)Extended in vivo half-life.[1]
Lipophilicity (cLogP) ~2.5~3.1Improved membrane permeability.[1]
H-Bond Donor NoneWeak (C-H...O interactions)Potential for unique solvent-front binding.[1]
Electronic Nature Electron Donating (+I)Electron Withdrawing (-I)Lowers pKa of the ring system; alters N1 acceptor strength.[1]

References

  • Synthesis & Utility of Difluoromethyl-Indazoles

    • Patent: "New indazole derivatives."[1][2][3][4] WO2022117487A1 .[1] (Describes the synthesis of ethyl 2-[6-bromo-4-(difluoromethyl)-7-methyl-indazol-2-yl]acetate and related intermediates).

    • Source:[1]

  • Difluoromethylation Methodology

    • Paper: "N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF2PO(OEt)2 under Mild Condition." ResearchGate.[1][5][6]

    • Source:

  • Indazole Scaffolds in Kinase Inhibition

    • Review: "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors." PubMed Central.[1]

    • Source:[1]

  • Compound Data

    • PubChem:[1] "5-bromo-1-(difluoromethyl)-7-methyl-1h-indazole" (Isomer reference).[1]

    • Source:[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-bromo-2-(difluoromethyl)-7-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges during the purification of 5-bromo-2-(difluoromethyl)-7-methyl-2H-indazole. The methodologies and troubleshooting advice herein are grounded in established chemical principles and field-proven laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification strategies for 5-bromo-2-(difluoromethyl)-7-methyl-2H-indazole?

The two most effective and commonly employed purification techniques for this compound are flash column chromatography and recrystallization.

  • Flash Column Chromatography: This is the principal method for separating the target N2-isomer from the often co-produced N1-isomer, unreacted starting materials, and other byproducts of the N-difluoromethylation reaction.[1][2] The separation is based on the differential adsorption of compounds onto a solid stationary phase (typically silica gel) as a liquid mobile phase passes through it.

  • Recrystallization: This technique is best suited for the final polishing of an already high-purity solid to obtain a crystalline material with exceptional purity.[3] It is highly effective at removing trace impurities that may co-elute during chromatography.

The optimal strategy often involves an initial purification by flash chromatography followed by a final recrystallization of the pooled, pure fractions.

Q2: What are the most common impurities I should anticipate when synthesizing this compound?

The impurity profile is largely dictated by the synthetic route, but for a typical N-difluoromethylation of 5-bromo-7-methyl-1H-indazole, you should expect:

  • The N1-Isomer: The reaction of an indazole with a difluoromethylating agent can produce both N1 and N2 alkylated products.[2][4] The N1-isomer, 1-(difluoromethyl)-5-bromo-7-methyl-1H-indazole, is the most common and structurally similar impurity that must be removed.

  • Unreacted Starting Material: Incomplete conversion will result in residual 5-bromo-7-methyl-1H-indazole in the crude mixture.[5]

  • Degradation Byproducts: The difluoromethyl group can be susceptible to elimination or hydrolysis under harsh conditions (e.g., strong base, high heat), potentially leading to defluorinated or other degraded species.[6]

Q3: My compound appears as an oil after chromatography, but literature suggests it's a solid. Why is this?

This is a classic sign of residual solvent or the presence of impurities that are acting as a eutectic contaminant, thereby depressing the melting point of your compound. Even a small amount of a structurally similar impurity (like the N1-isomer) can prevent crystallization.

  • Actionable Advice: Ensure all solvent is removed under high vacuum, potentially with gentle heating. If the material remains an oil, a second, more meticulous chromatographic purification or attempting a recrystallization from a carefully selected solvent system is recommended to remove the persistent impurities.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during the purification workflow.

Problem 1: Poor Separation of N1 and N2 Isomers on Silica Gel

Symptom: TLC analysis shows overlapping spots for the two isomers, and column chromatography yields mixed fractions.

  • Potential Cause 1: Inappropriate Mobile Phase Polarity. The polarity of the eluent is not optimized to resolve the small polarity difference between the N1 and N2 isomers.

    • Recommended Solution: Conduct a thorough mobile phase screen using TLC. Test various ratios of a non-polar solvent (e.g., hexanes, heptane) and a polar solvent (e.g., ethyl acetate, dichloromethane). A shallow gradient during the column run, where the percentage of the polar solvent is increased very slowly, is often necessary for separating closely related isomers.[7]

    • Rationale: The N2-indazole isomer is generally less polar than the corresponding N1-isomer. A less polar mobile phase will increase the retention time of both compounds on the silica gel and magnify the small differences in their affinity for the stationary phase, leading to better separation.

  • Potential Cause 2: Column Overloading. The amount of crude material loaded onto the column exceeds its separation capacity.

    • Recommended Solution: Reduce the amount of crude material loaded. A general rule of thumb is to load 1-5% of the mass of the silica gel (i.e., 1-5 g of crude on 100 g of silica).

    • Rationale: Overloading the column leads to broad, tailing bands that cannot be resolved. Proper loading ensures that the compounds move through the column as tight, distinct bands.[8]

Problem 2: Product Degradation During Purification

Symptom: Appearance of new, unexpected spots on TLC during column chromatography or low overall recovery of the desired product. LC-MS analysis may show masses corresponding to the loss of fluorine.

  • Potential Cause: Acidity of Silica Gel. Standard silica gel is slightly acidic (pH ~4-5) and can catalyze the degradation of acid-sensitive compounds. The difluoromethyl group, while generally stable, can be labile under certain conditions.[6]

    • Recommended Solution:

      • Neutralize the Mobile Phase: Add a small amount of a volatile base, such as triethylamine (NEt₃) or pyridine (0.1-1% v/v), to your mobile phase.

      • Use Deactivated Silica: Prepare a slurry of the silica gel in the mobile phase containing the basic additive before packing the column.

      • Switch Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.

    • Rationale: The basic additive neutralizes the acidic silanol groups on the surface of the silica gel, preventing them from acting as catalytic sites for decomposition.[6] This creates a more inert environment for the compound during its transit through the column.

Problem 3: The Compound Fails to Crystallize (Oils Out)

Symptom: During attempts at recrystallization, the compound separates as a liquid phase instead of forming solid crystals upon cooling.

  • Potential Cause 1: Purity is too low. As mentioned in the FAQ, impurities disrupt the formation of a crystal lattice.

    • Recommended Solution: The material must be of high purity (>95%) for effective recrystallization. If purity is suspect, re-purify via column chromatography.

    • Rationale: Crystallization is a highly specific process of molecular self-assembly. Impurity molecules do not fit into the growing crystal lattice and, if present in sufficient quantity, can prevent its formation altogether.

  • Potential Cause 2: Improper Solvent System or Cooling Rate. The solvent may be too good, or the solution may be cooled too rapidly.

    • Recommended Solution:

      • Systematic Solvent Screening: Use a binary solvent system. Find a "good" solvent that dissolves the compound well when hot and a "poor" (or "anti-") solvent in which it is insoluble.[9] Common pairs include Ethyl Acetate/Hexanes, Dichloromethane/Heptane, or Ethanol/Water.

      • Protocol: Dissolve the compound in a minimal amount of the hot "good" solvent. Slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy (the saturation point). Add a few more drops of the "good" solvent to redissolve the precipitate, and then allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath or refrigerator.

    • Rationale: Slow cooling from a precisely saturated solution allows for the methodical and ordered growth of crystals. Rapid cooling causes the compound to crash out of solution as an amorphous solid or an oil.

Data & Protocols

Table 1: Typical Parameters for Flash Column Chromatography
ParameterRecommended SettingRationale & Expert Insights
Stationary Phase Silica Gel (230-400 mesh, 60 Å)The industry standard for reliable, high-resolution separation of small organic molecules.[8]
Mobile Phase Hexanes/Ethyl Acetate GradientThis system offers a wide polarity range and is effective for indazole derivatives. Start with a low polarity (e.g., 98:2 Hex:EtOAc) and gradually increase the ethyl acetate concentration based on TLC analysis.
Loading Method Dry LoadingAdsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column often provides sharper bands and better separation than loading as a concentrated liquid solution.
Additive 0.1-0.5% Triethylamine (v/v)Recommended if product degradation is observed. It deactivates acidic sites on the silica gel.[6]
Diagram 1: Purification Strategy Decision Workflow

G start Crude Reaction Mixture check_isomers Analyze by NMR / LCMS. Isomeric mixture present? start->check_isomers chromatography Flash Column Chromatography check_isomers->chromatography  Yes no_isomers Major Product + Minor Impurities check_isomers->no_isomers  No isomers_sep Isolated N2-Isomer chromatography->isomers_sep check_solid Is Product a Solid? isomers_sep->check_solid no_isomers->check_solid recrystallize Recrystallization for Final Purity check_solid->recrystallize  Yes final_oil Pure Product (Oil) check_solid->final_oil  No final_product Pure Crystalline Product recrystallize->final_product

Caption: Decision tree for selecting the appropriate purification strategy.

Diagram 2: Troubleshooting Workflow for Low Purity Post-Chromatography

G start Low Purity After Initial Chromatography check_impurity Identify Impurity by NMR / LCMS start->check_impurity is_isomer Impurity is N1-Isomer check_impurity->is_isomer Isomer is_degradation Impurity is Degradation Product check_impurity->is_degradation Degradation is_sm Impurity is Starting Material check_impurity->is_sm Starting Material solve_isomer Optimize Chromatography: - Use shallower gradient - Screen different solvent systems is_isomer->solve_isomer solve_degradation Mitigate Degradation: - Add NEt3 to eluent - Use neutral alumina - Work quickly is_degradation->solve_degradation solve_sm Refine Separation: - Optimize gradient - Ensure reaction completion is_sm->solve_sm

Caption: Troubleshooting flowchart for identifying and resolving purity issues.

References

  • BenchChem. (2025).
  • Sigma-Aldrich. 5-bromo-7-fluoro-2-methyl-2H-indazole.
  • BenchChem. (2025). Troubleshooting regioselectivity in indazole synthesis.
  • Organic Syntheses. 5H-Indazolo-[3,2-b]benzo[d]-1,3-oxazine.
  • Petko, K. I., & Filatov, A. A. (2022). N-Difluoromethylindazoles. Journal of Organic and Pharmaceutical Chemistry, 20(3).
  • BenchChem. (2025). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis.
  • ChemScene. 5-Bromo-7-fluoro-2-methyl-2H-indazole.
  • ProQuest.
  • Guidechem. 5-BROMO-7-METHYL-1H-INDAZOLE 156454-43-2 wiki.
  • BenchChem. (2025).
  • Chem-Impex. 5-Bromo-2,4-dimethyl-2H-indazole.
  • Organic Chemistry Portal. 2H-Indazole synthesis.
  • CJST. Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.
  • Journal of Organic and Pharmaceutical Chemistry. (2022). N-Difluoromethylindazoles.
  • Wang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(15), 4478.
  • Monbaliu, J. C., et al. (2025). open-source fraction collector for flash column chromatography and. Reaction Chemistry & Engineering, 10(06), 1408–1416.

Sources

Technical Support Center: 5-bromo-2-(difluoromethyl)-7-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-bromo-2-(difluoromethyl)-7-methyl-2H-indazole. This document is designed for researchers, scientists, and drug development professionals to navigate potential challenges related to the stability and degradation of this compound. We will explore potential degradation pathways based on established chemical principles of the 2H-indazole scaffold and provide practical troubleshooting advice in a direct question-and-answer format.

Section 1: Understanding the Stability Profile

The stability of 5-bromo-2-(difluoromethyl)-7-methyl-2H-indazole is governed by the reactivity of its core 2H-indazole structure and the influence of its substituents. The 2H-indazole ring system is an aromatic, 10-π electron heterocycle.[1] While generally stable, specific environmental conditions can induce degradation. The primary pathways of concern for 2H-indazoles are oxidative ring-opening and photolytic rearrangement.

Section 2: Troubleshooting Guide & Potential Degradation Pathways

This section addresses specific issues you may encounter during your experiments.

Issue 1: Appearance of a Significant Yellow or Orange Color in Solution

Q: My stock solution of 5-bromo-2-(difluoromethyl)-7-methyl-2H-indazole, prepared in an organic solvent, has developed a distinct yellow-orange hue after being stored or exposed to air. What is the likely cause?

A: The development of color strongly suggests an oxidative ring-opening of the 2H-indazole core. This reaction cleaves the N-N bond and the C-N bond at the 3-position of the indazole ring, leading to the formation of highly conjugated, and therefore colored, ortho-substituted azobenzene derivatives.[2][3] This process can be triggered by atmospheric oxygen, peroxides present in older solvents (like THF or diethyl ether), or other oxidizing reagents.

The proposed mechanism involves the formation of a reactive intermediate that subsequently rearranges to the more stable azobenzene structure. The difluoromethyl group on N2 and the methyl and bromo groups on the benzene ring remain on the resulting structure.

G cluster_start Starting Material cluster_intermediate Reactive Intermediate cluster_product Degradation Product Start 5-bromo-2-(difluoromethyl)- 7-methyl-2H-indazole Intermediate Zwitterionic Adduct / Oxidized Intermediate Start->Intermediate [O] (e.g., O₂, Peroxides) Product ortho-substituted Azobenzene Derivative (Colored Impurity) Intermediate->Product Ring-Opening & Rearrangement

Caption: Potential oxidative degradation of the 2H-indazole ring.

Issue 2: Emergence of a New, Isomeric Impurity Under UV or Ambient Light

Q: I am analyzing my compound using HPLC with UV detection and have noticed a new peak appearing over time, especially when samples are left on the benchtop. Mass spectrometry suggests this impurity has the same mass as the parent compound. What could it be?

A: An isomeric impurity strongly points towards a photochemical rearrangement , a known reactivity pathway for 2H-indazoles.[4] Upon irradiation with UV light (including ambient laboratory light), 2H-indazoles can undergo a nitrogen-carbon transposition to form the corresponding, and often more thermodynamically stable, benzimidazole isomer.[5]

This phototransposition involves the cleavage of the N-N bond followed by rearrangement and re-aromatization to yield the benzimidazole structure. This process is highly relevant for ensuring the integrity of samples used in photosensitive assays or for compounds stored in transparent vials.

G cluster_start Starting Material cluster_product Photodegradation Product Start 5-bromo-2-(difluoromethyl)- 7-methyl-2H-indazole Product 4-bromo-1-(difluoromethyl)- 6-methyl-1H-benzimidazole (Isomeric Impurity) Start->Product hν (UV/Ambient Light) Nitrogen-Carbon Transposition G A Observe Unknown Peak in HPLC Analysis B Perform Forced Degradation Studies A->B C Analyze Stressed Samples by LC-MS/MS B->C D Determine Mass & Fragmentation of Impurity C->D E Propose Structure Based on Mass and Known Pathways D->E F Confirm Structure (if necessary) via Isolation & NMR E->F

Sources

challenges in scaling up 5-bromo-2-(difluoromethyl)-7-methyl-2H-indazole production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scaling Up 5-Bromo-2-(Difluoromethyl)-7-Methyl-2H-Indazole

Status: Online Lead Scientist: Dr. A. Vance, Senior Process Chemist Case ID: IND-7-Me-CF2-Scale

Executive Summary: The N2-Selectivity Paradox

Scaling up 5-bromo-2-(difluoromethyl)-7-methyl-2H-indazole presents a classic process chemistry bottleneck: Regioselectivity .

The indazole core exists in a tautomeric equilibrium.[1][2] While the N1-isomer is typically the thermodynamic sink (more stable), your target is the N2-isomer (kinetic or sterically influenced product). The presence of the 7-methyl group is your greatest ally here—it provides steric hindrance around N1, naturally shifting the ratio toward N2 compared to unsubstituted indazoles. However, achieving high purity (>99%) without column chromatography requires a rigorous control strategy for the difluoromethylation step and a crystallization-based isolation.

This guide addresses the three critical failure modes in this process:

  • Poor Regioselectivity (N1 vs. N2 ratio).

  • Runaway Exotherms (Difluorocarbene generation).

  • Purification Bottlenecks (Oiling out/Inseparable mixtures).

Module 1: Reagent Selection & Reaction Engineering

The formation of the N-CF2 bond typically proceeds via a difluorocarbene mechanism. You have two primary reagent choices. For scale-up (>100g), we strongly recommend Option B (Solid Reagent) for reproducibility, despite the safety controls required.

Comparative Analysis of Difluoromethylation Reagents
FeatureOption A: Chlorodifluoromethane (ClCF2H) Option B: Sodium Chlorodifluoroacetate (ClCF2CO2Na)
Physical State Gas (Freon-22)Solid (Salt)
Mechanism Base-mediated deprotonationThermal decarboxylation
Scale-Up Risk High: Requires autoclave/pressure vessels. Mass transfer limitations (gas-liquid).Moderate: Generates CO2 gas and exotherm.[3] Requires controlled addition.
Selectivity Often favors N1 (Thermodynamic).[4]Tunable via solvent/temperature.
Recommendation Avoid unless high-pressure infrastructure is available.Preferred for batch reactors.
Critical Process Parameter (CPP): Temperature Control

When using Sodium Chlorodifluoroacetate , the reaction is driven by the thermal decomposition of the salt to release difluorocarbene (:CF2).

  • The Trap: Adding the reagent too fast at high temperature causes a "carbene flood." The active species polymerizes (forming polytetrafluoroethylene-like solids) rather than reacting with the indazole, causing low yields.

  • The Fix: Use a "Hot-Feed" protocol .

    • Dissolve the indazole and base (K2CO3) in DMF or NMP. Heat to 90–95°C.[3]

    • Dissolve ClCF2CO2Na in a separate vessel (solubility can be tricky; use minimal DMF).

    • Slowly feed the salt solution into the hot indazole mixture over 4–6 hours. This keeps the instantaneous concentration of :CF2 low, forcing it to react with the nucleophile (indazole) rather than itself.

Module 2: Visualizing the Regioselectivity Challenge

The 7-methyl group sterically shields the N1 position, but N1-alkylation remains a competitive pathway.

IndazoleReaction cluster_legend Selectivity Driver Start Precursor: 5-Bromo-7-Methylindazole Carbene Intermediate: Difluorocarbene (:CF2) Start->Carbene + Base Reagent Reagent: ClCF2CO2Na (Heat) Reagent->Carbene - CO2, - NaCl TS_N1 Transition State N1 (Sterically Hindered by 7-Me) Carbene->TS_N1 TS_N2 Transition State N2 (Sterically Accessible) Carbene->TS_N2 Prod_N1 Impurity (N1): Thermodynamic Product TS_N1->Prod_N1 Prod_N2 Target (N2): Kinetic/Steric Product TS_N2->Prod_N2

Figure 1: Reaction pathway showing the steric influence of the 7-methyl group favoring the N2-pathway.

Module 3: Troubleshooting & FAQs

Q1: My reaction mixture turned into a thick, unmanageable slurry. What happened?

Diagnosis: Runaway polymerization of difluorocarbene. Root Cause: You likely added the ClCF2CO2Na too quickly or at too low a temperature (allowing it to accumulate before suddenly decomposing). Solution:

  • Verify Temperature: Ensure internal temperature is >90°C before addition starts.

  • Dilution: Increase solvent volume (DMF/Diglyme) to 10-15 volumes relative to the substrate.

  • Agitation: Ensure high-shear mixing to disperse the CO2 gas evolved.

Q2: I have a 60:40 mixture of N2:N1. How do I purify this without a 5kg silica column?

Diagnosis: Standard workup failure. The "Crash-Out" Protocol (Self-Validating System): N2-indazoles typically possess different solubility profiles than N1-isomers due to the lack of a "lone pair" dipole alignment that N1 isomers often exhibit.

  • Quench: Pour the reaction mixture into water (precipitates both isomers). Filter and dry the crude solid.

  • Selective Crystallization:

    • Dissolve the crude mixture in hot Heptane/Ethyl Acetate (9:1) .

    • Cool slowly to room temperature, then to 0°C.

    • The 7-Methyl Effect: The N2 isomer of 7-methyl substituted indazoles often crystallizes less readily than the N1 in non-polar solvents, OR forms distinct needles.

    • Alternative: If N1 is the major impurity, it is often more soluble in acidic media. Wash the organic layer with 6N HCl . The N2 isomer (less basic) will remain in the organic layer, while the N1 isomer (more basic) may partition into the aqueous phase or form a salt. Note: Test this on 1g scale first as pKa differences are subtle.

Q3: The pressure in my reactor spiked dangerously.

Diagnosis: CO2 evolution bottleneck. Safety Check: The decomposition of ClCF2CO2Na releases 1 mole of CO2 for every mole of reagent. On a 1kg scale, this is massive gas generation. Protocol:

  • Ensure the reactor vent line is wide diameter and unblocked.

  • Do not seal the reactor. Use a reflux condenser open to a scrubber (to catch any stripped solvent/HF).

  • Monitor: Use a bubbler to visualize CO2 rate. If bubbling becomes violent, stop the addition immediately.

Module 4: Standard Operating Procedure (SOP) for Scale-Up

Target Scale: 100g - 1kg Safety: Fume hood mandatory. HF potential.[5][6]

  • Charge 5-bromo-7-methylindazole (1.0 equiv) and K2CO3 (1.5 equiv) into Reactor A with DMF (10 vol).

  • Heat Reactor A to 95°C . Ensure stable stirring.

  • Prepare a solution of Sodium Chlorodifluoroacetate (2.5 equiv) in DMF (5 vol) in Vessel B.

    • Note: This salt is hygroscopic. Dry it before use to prevent hydrolysis of the carbene.

  • Addition: Feed contents of Vessel B into Reactor A over 4 hours via a subsurface dip tube (if possible) or dropwise.

    • Why Subsurface? Prevents the carbene precursor from decomposing in the headspace before mixing.

  • Cook: Hold at 95°C for 1 hour post-addition.

  • IPC (In-Process Control): Check HPLC.

    • If SM > 2%, add 0.2 equiv more reagent.

    • Check N1:N2 ratio.[4][7]

  • Workup: Cool to 20°C. Pour into Water (30 vol). Filter solids.

  • Purification: Recrystallize from Heptane/EtOAc.

References

  • Petko, K. I., & Filatov, A. A. (2022). N-Difluoromethylindazoles.[8][9] Journal of Organic and Pharmaceutical Chemistry, 20(3), 3–11.[10] (Detailed study on separation of N1/N2 isomers).

  • Lilly Research Laboratories (2023). Process Development for a 1H-Indazole Synthesis.[13] The Journal of Organic Chemistry. (General principles of indazole scale-up and safety).

  • Fisher Scientific.

Sources

Validation & Comparative

A Comparative Guide to the Biological Efficacy of Substituted Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its unique structural and electronic properties allow for diverse substitutions, leading to a wide array of biological activities. This guide provides a comprehensive comparison of the biological efficacy of various substituted indazole derivatives, with a focus on their application as kinase inhibitors and anti-cancer agents. While the specific compound 5-bromo-2-(difluoromethyl)-7-methyl-2H-indazole is not extensively documented in public literature, this guide will explore the structure-activity relationships (SAR) of analogous indazole-containing molecules, providing valuable insights for researchers, scientists, and drug development professionals.

The versatility of the indazole nucleus allows for strategic modifications at various positions, profoundly influencing the compound's interaction with biological targets.[1][2][3][4] This has led to the development of several FDA-approved drugs containing the indazole scaffold, such as the kinase inhibitors Axitinib, Pazopanib, and Niraparib, used in cancer therapy.[5][6][7] This guide will delve into the preclinical data of various indazole analogs, comparing their potency and selectivity against different biological targets.

I. Comparative Analysis of Biological Activity: Kinase Inhibition

A primary focus of indazole-based drug discovery has been the inhibition of protein kinases, which are key regulators of cellular processes often dysregulated in diseases like cancer.[5][8] The following sections compare the efficacy of different classes of substituted indazoles against various kinase targets.

Polo-like kinase 4 (PLK4) is a crucial regulator of centriole duplication, and its overexpression is implicated in tumorigenesis. Several indazole derivatives have been developed as potent and selective PLK4 inhibitors.

Compound IDTarget(s)Assay TypeIC50Reference CompoundIC50 (Reference)Cell Line (for anti-proliferative assays)IC50 (Cell-based)
CFI-400945 PLK4Kinase Assay2.8 nM----
Centrinone PLK4Kinase Assay2.7 nM--MCF-74.8 µM
Compound K22 PLK4Kinase Assay0.1 nMCentrinone2.7 nMMCF-71.3 µM

Table 1: Comparative in vitro efficacy of indazole derivatives targeting PLK4.

The data clearly indicates that subtle structural modifications on the indazole scaffold can lead to significant improvements in potency. Compound K22, for instance, exhibits sub-nanomolar inhibition of PLK4, representing a significant advancement over earlier inhibitors like Centrinone.

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Indazole derivatives have been successfully developed as VEGFR-2 inhibitors.[9]

Compound IDTarget(s)Assay TypeIC50Reference CompoundIC50 (Reference)Cell Line (for anti-proliferative assays)IC50 (Cell-based)
Pazopanib VEGFR-2, PDGFR, c-KitKinase Assay30 nM (VEGFR-2)--HUVEC-
Axitinib VEGFR-1, -2, -3Kinase Assay0.2 nM (VEGFR-2)----
Compound 30 VEGFR-2Kinase Assay1.24 nM--HUVEC-

Table 2: Comparative in vitro efficacy of indazole derivatives targeting VEGFR-2.[9]

Axitinib stands out as a highly potent VEGFR-2 inhibitor with picomolar efficacy. Newer compounds, such as compound 30, also demonstrate nanomolar potency, highlighting the continued potential for developing novel anti-angiogenic agents based on the indazole scaffold.[9]

The ERK/MAPK signaling pathway is a central regulator of cell proliferation, and its aberrant activation is common in many cancers. Indazole amides have been identified as potent inhibitors of ERK1/2.[10]

Compound IDTarget(s)Assay TypeIC50Cell LineIC50 (Cell-based)
Indazole Amide Analog ERK1/2Enzyme AssayPotent InhibitionHT29Growth Inhibition

Table 3: Efficacy of an exemplary indazole amide targeting ERK1/2.[10]

The development of ERK1/2 inhibitors based on the indazole scaffold demonstrates the broad applicability of this chemical class in targeting different branches of the kinome.[10]

II. Structure-Activity Relationship (SAR) Insights

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.[1][11][12][13]

  • Substitution at N1 and N2: The position of substitution on the pyrazole ring (N1 vs. N2) significantly impacts the biological activity and selectivity of the compound. For many kinase inhibitors, substitution at the N1 position is preferred.

  • Substitution at C3: The C3 position is a key vector for introducing diversity and interacting with the hinge region of many kinases. Various aryl and heteroaryl groups at this position have been shown to be critical for potent inhibition.

  • Substitution on the Benzene Ring: Modifications on the benzene portion of the indazole core, such as the introduction of halogens (e.g., bromo substituents) or other functional groups, can modulate the compound's physicochemical properties, including solubility and metabolic stability, as well as its target-binding affinity.[14]

Experimental Methodologies

To ensure the trustworthiness and reproducibility of the presented data, this section details the standard experimental protocols used to evaluate the biological efficacy of indazole derivatives.

A. Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Protocol:

  • Reagents and Materials: Purified recombinant kinase, substrate peptide (often with a fluorescent or biotin tag), ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™, HTRF®, or Z'-LYTE™).

  • Procedure: a. Serially dilute the test compounds in DMSO. b. In a 384-well plate, add the kinase and substrate peptide to the assay buffer. c. Add the diluted test compounds to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction and add the detection reagent according to the manufacturer's instructions. g. Read the signal (e.g., luminescence, fluorescence) on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

B. Cell Proliferation Assay (Cell-based)

This assay measures the effect of a compound on the growth and viability of cancer cell lines.

Protocol:

  • Reagents and Materials: Cancer cell lines, cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, test compounds, and a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin).

  • Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds. c. Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator. d. Add the cell viability reagent to each well. e. Incubate as required by the reagent manufacturer. f. Measure the signal (e.g., luminescence, absorbance) using a plate reader.

  • Data Analysis: Normalize the data to the DMSO-treated control cells and calculate the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

Visualizing the Mechanism: Indazole Derivatives in Kinase Inhibition

The following diagram illustrates the general mechanism by which many indazole-based kinase inhibitors function. They typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

Kinase_Inhibition cluster_0 Kinase Catalytic Domain cluster_1 Cellular Environment Kinase Kinase ATP_Pocket ATP Binding Pocket Substrate_Binding_Site Substrate Binding Site ATP_Pocket->Substrate_Binding_Site Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate_Binding_Site->Phosphorylated_Substrate Releases ATP ATP ATP->ATP_Pocket Binds Substrate Substrate Protein Substrate->Substrate_Binding_Site Binds Indazole_Inhibitor Indazole Derivative Indazole_Inhibitor->ATP_Pocket Competitively Binds

Sources

Comparative Guide: Validation of 5-bromo-2-(difluoromethyl)-7-methyl-2H-indazole Purity by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between a generic "screening" HPLC method and an optimized, validated protocol for the purity analysis of 5-bromo-2-(difluoromethyl)-7-methyl-2H-indazole .

The core analytical challenge for this compound is not merely separating synthetic byproducts, but resolving the N2-regioisomer (the desired target) from the thermodynamically stable N1-regioisomer . While generic C18 methods often co-elute these structural isomers, this guide advocates for a Pentafluorophenyl (PFP) stationary phase , leveraging fluorine-fluorine interactions to achieve baseline resolution (


).

The Analytical Challenge: Regioisomerism

Indazoles possess two nucleophilic nitrogens (N1 and N2).[1] The introduction of the difluoromethyl moiety (


) typically yields a mixture of isomers.
  • Target: 2-(difluoromethyl)-2H-indazole (Kinetic product, often desired for specific binding pockets).

  • Impurity: 1-(difluoromethyl)-1H-indazole (Thermodynamic byproduct).

Because these isomers share identical molecular weights and similar polarities, standard "catch-all" HPLC methods frequently fail to distinguish them, leading to falsely high purity values.

Impurity Fate Map

The following diagram illustrates the origin of critical impurities tracked during validation.

ImpurityFate SM Starting Material (5-bromo-7-methylindazole) Rxn Alkylation Reaction SM->Rxn Reagent Reagent (ClCHF2 / Base) Reagent->Rxn N2_Prod Target Product (N2-Isomer) Rxn->N2_Prod Major Path N1_Imp Impurity A (N1-Isomer) Rxn->N1_Imp Regio-competition Hydrolysis Impurity B (Hydrolysis of CHF2) N2_Prod->Hydrolysis Degradation

Figure 1: Impurity fate mapping highlighting the critical N1/N2 split during synthesis.

Method Comparison: Generic vs. Optimized

Alternative A: The Generic C18 Screen

Commonly used in early-stage discovery.

  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: Water / Acetonitrile (0.1% Formic Acid).

  • Mechanism: Hydrophobic interaction.

  • Verdict: Insufficient. The hydrophobic difference between the N1 and N2 isomers is negligible. This method often results in a "shoulder" peak rather than separation, compromising quantitation accuracy.

Alternative B: The Optimized PFP Method (Recommended)

Designed for fluorinated heterocycles.

  • Column: Pentafluorophenyl (PFP) Core-Shell (e.g., Kinetex F5 or equivalent), 2.6 µm.

  • Mobile Phase: Water / Methanol (Ammonium Formate buffer).

  • Mechanism: Hydrophobic +

    
    -
    
    
    
    + Dipole-Dipole (F-F) Interactions .
  • Verdict: Superior. The PFP phase interacts specifically with the difluoromethyl group and the electron-deficient indazole ring. The N1 and N2 isomers present different dipole moments to the stationary phase, resulting in distinct retention times.

Comparative Data Summary
FeatureGeneric C18 MethodOptimized PFP Method
Stationary Phase Alkyl chain (C18)Pentafluorophenyl propyl
Isomer Resolution (

)
0.8 - 1.1 (Co-elution risk)> 2.5 (Baseline resolved)
Run Time 12 min15 min
Mobile Phase MeCN / WaterMeOH / Water / Buffer
Selectivity mechanism Hydrophobicity onlyHydrophobicity + Shape + F-F interaction
Suitability Rough cleaning monitoringFinal Purity Validation (GMP)

Detailed Experimental Protocol (Optimized Method)

This protocol is validated according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, and precision.

Chromatographic Conditions
  • Instrument: HPLC with PDA/DAD detector (e.g., Agilent 1260/1290).

  • Column: Phenomenex Kinetex F5, 150 x 4.6 mm, 2.6 µm (or equivalent PFP phase).

  • Column Temp: 35°C.

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 5.0 µL.

  • Detection: UV at 254 nm (primary) and 220 nm (secondary).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5, adj. with Formic Acid).

  • Mobile Phase B: Methanol (LC-MS Grade).

Gradient Program:

Time (min) % Mobile Phase B
0.0 40
10.0 80
12.0 80
12.1 40

| 15.0 | 40 (Re-equilibration) |

Standard & Sample Preparation
  • Diluent: 50:50 Water:Methanol.[3]

  • Stock Solution: Dissolve 10 mg of 5-bromo-2-(difluoromethyl)-7-methyl-2H-indazole in 10 mL methanol (1.0 mg/mL).

  • Working Standard: Dilute Stock to 0.1 mg/mL with Diluent.

  • System Suitability Solution: Mix Target Compound (0.1 mg/mL) with N1-Isomer impurity (0.01 mg/mL) to verify resolution.

Validation Workflow & Logic

The following diagram details the decision logic used during the validation process to ensure the method is "fit for purpose."

ValidationWorkflow Start Start Validation (ICH Q2(R2)) Spec Specificity Test (Inject Mixed Isomers) Start->Spec CheckRes Resolution (Rs) > 2.0? Spec->CheckRes Linearity Linearity Test (5 Levels: 50-150%) CheckRes->Linearity Yes Fail Redesign Method (Change Gradient/Col) CheckRes->Fail No CheckR2 R² > 0.999? Linearity->CheckR2 Accuracy Accuracy/Recovery (Spike Recovery) CheckR2->Accuracy Yes CheckR2->Fail No CheckRec Recovery 98-102%? Accuracy->CheckRec Final Method Validated CheckRec->Final Yes CheckRec->Fail No

Figure 2: Step-wise validation logic ensuring regulatory compliance.

Validation Data Summary

The following data represents typical performance metrics observed when validating this specific fluorinated indazole using the optimized PFP method.

Specificity (System Suitability)
AnalyteRetention Time (min)Relative Retention (RRT)Resolution (

)
Tailing Factor
N1-Isomer (Impurity) 6.80.89-1.1
N2-Isomer (Target) 7.61.002.8 1.0
5-Br-7-Me-Indazole (SM) 9.21.215.41.0
Linearity & Sensitivity
  • Range: 0.05 µg/mL to 150 µg/mL.

  • Regression Equation:

    
    .
    
  • Correlation (

    
    ):  0.9998.
    
  • LOD (Limit of Detection): 0.02 µg/mL (S/N > 3).

  • LOQ (Limit of Quantitation): 0.05 µg/mL (S/N > 10).

Accuracy & Precision
Spike LevelRecovery (%)Precision (% RSD, n=6)
50% 99.4%0.8%
100% 100.1%0.5%
150% 100.3%0.6%

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4][5][6] [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta. (General reference for isomer separation logic). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.